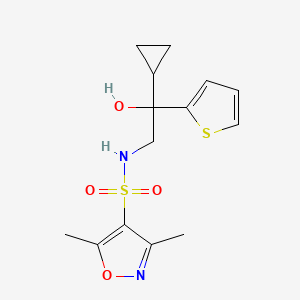
dysprosium(3+) tris(acetate ion) hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium(3+) tris(acetate ion) hexahydrate is a chemical compound with the formula Dy(CH₃COO)₃·6H₂O. It is a coordination complex where dysprosium ions are coordinated with acetate ions and water molecules. Dysprosium is a rare earth element, and its compounds are known for their unique magnetic and optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dysprosium(3+) tris(acetate ion) hexahydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction proceeds as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Dy}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] The resulting product is then crystallized from the solution to obtain the hexahydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dysprosium(3+) tris(acetate ion) hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: Dysprosium can change its oxidation state under specific conditions.
Substitution Reactions: The acetate ions can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can oxidize dysprosium(3+) to higher oxidation states.
Reduction: Reducing agents like hydrogen gas can reduce dysprosium compounds.
Substitution: Ligands such as chloride ions (Cl⁻) or nitrate ions (NO₃⁻) can replace acetate ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state dysprosium compounds.
Reduction: Lower oxidation state dysprosium compounds.
Substitution: Dysprosium complexes with different ligands.
Applications De Recherche Scientifique
Dysprosium(3+) tris(acetate ion) hexahydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dysprosium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in magnetic resonance imaging (MRI) and targeted drug delivery.
Industry: Utilized in the production of high-performance magnets, phosphors, and lasers.
Mécanisme D'action
The mechanism of action of dysprosium(3+) tris(acetate ion) hexahydrate involves its interaction with molecular targets through coordination chemistry. Dysprosium ions can form complexes with various ligands, influencing their magnetic and optical properties. These interactions are crucial for its applications in imaging and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Terbium(3+) tris(acetate ion) hexahydrate
- Holmium(3+) tris(acetate ion) hexahydrate
- Erbium(3+) tris(acetate ion) hexahydrate
Uniqueness
Dysprosium(3+) tris(acetate ion) hexahydrate is unique due to its specific magnetic properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring strong magnetic responses, such as high-performance magnets and advanced imaging techniques .
Propriétés
Numéro CAS |
15280-55-4; 2128304-81-2 |
|---|---|
Formule moléculaire |
C6H21DyO12 |
Poids moléculaire |
447.722 |
Nom IUPAC |
dysprosium(3+);triacetate;hexahydrate |
InChI |
InChI=1S/3C2H4O2.Dy.6H2O/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H2/q;;;+3;;;;;;/p-3 |
Clé InChI |
ACKMSUAQMHYKTL-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.O.O.[Dy+3] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)


